(S)-(+)-2-Methylbutyl methanesulfonate

Catalog No.
S1480932
CAS No.
104418-40-8
M.F
C6H14O3S
M. Wt
166.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-2-Methylbutyl methanesulfonate

CAS Number

104418-40-8

Product Name

(S)-(+)-2-Methylbutyl methanesulfonate

IUPAC Name

[(2S)-2-methylbutyl] methanesulfonate

Molecular Formula

C6H14O3S

Molecular Weight

166.24 g/mol

InChI

InChI=1S/C6H14O3S/c1-4-6(2)5-9-10(3,7)8/h6H,4-5H2,1-3H3/t6-/m0/s1

InChI Key

BANBAERELZGEAJ-LURJTMIESA-N

SMILES

CCC(C)COS(=O)(=O)C

Canonical SMILES

CCC(C)COS(=O)(=O)C

Isomeric SMILES

CC[C@H](C)COS(=O)(=O)C

(S)-(+)-2-Methylbutyl methanesulfonate is a chiral sulfonate ester with the molecular formula C₆H₁₄O₃S and a molecular weight of 166.24 g/mol. This compound features a methanesulfonate group attached to a 2-methylbutyl chain, making it significant in various chemical applications. The compound is characterized by its unique stereochemistry, denoted by (S)-(+), indicating that it is the "S" enantiomer of 2-methylbutyl methanesulfonate, which can influence its reactivity and interactions in biological systems .

As mentioned earlier, (S)-(+)-2-Methylbutyl methanesulfonate functions as a protein methylating agent. This methylation can affect protein function in various ways, depending on the specific protein and the site of modification. For instance, methylation can alter protein-protein interactions, enzyme activity, or protein localization within the cell.

Information regarding the specific hazards associated with (S)-(+)-2-Methylbutyl methanesulfonate is limited. However, as with most organic compounds, it is recommended to handle it with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat [].

(S)-(+)-2-Methylbutyl methanesulfonate, also referred to as (S)-2-methylbutyl methanesulfonate: , is a chiral molecule used in various scientific research applications, particularly within the field of proteomics. Here's a breakdown of its key applications:

Protein Alkylation

(S)-(+)-2-Methylbutyl methanesulfonate functions as a protein alkylating agent. Alkylation refers to the process of introducing an alkyl group (a hydrocarbon chain) onto a molecule. In proteomics research, (S)-(+)-2-Methylbutyl methanesulfonate specifically targets cysteine residues in proteins, modifying their thiol groups (-SH) into stable thioether groups (-S-CH3). This modification offers several advantages:

  • Enhances Protein Stability: Alkylation with (S)-(+)-2-Methylbutyl methanesulfonate improves protein stability during downstream processing steps like protein isolation, purification, and analysis by mass spectrometry []. This is because the thioether group formed is more stable than the thiol group, making the protein less susceptible to oxidation and other chemical modifications.
  • Reduces Disulfide Bond Formation: Cysteine residues can form disulfide bonds with each other, leading to protein aggregation and hindering analysis. Alkylation with (S)-(+)-2-Methylbutyl methanesulfonate prevents these disulfide bonds from forming, ensuring proteins remain in their reduced state for optimal analysis [].
Typical of sulfonate esters, including:

  • Nucleophilic Substitution Reactions: The sulfonate group can be displaced by nucleophiles, making it useful for introducing various functional groups.
  • Elimination Reactions: Under certain conditions, it can undergo elimination to form alkenes.
  • Hydrolysis: Reacting with water can lead to the formation of the corresponding alcohol and methanesulfonic acid.

These reactions are vital for its application in organic synthesis and pharmaceutical chemistry .

The synthesis of (S)-(+)-2-Methylbutyl methanesulfonate typically involves the following methods:

  • Alkylation of Methanesulfonic Acid: The reaction between methanesulfonic acid and 2-methylbutanol under acidic conditions can yield the desired sulfonate ester.
    text
    CH3SO3H + CH3CH(CH3)CH2CH2OH → CH3SO3CH2CH(CH3)C2H + H2O
  • Chiral Resolution Techniques: If a racemic mixture is obtained, chiral resolution methods such as chromatography can be employed to isolate the (S)-enantiomer.

These methods highlight the compound's accessibility for research and industrial purposes .

(S)-(+)-2-Methylbutyl methanesulfonate finds applications in various fields:

  • Organic Synthesis: Used as a reagent for synthesizing more complex molecules.
  • Pharmaceutical Development: Potential use in drug formulation due to its unique properties.
  • Chemical Research: Employed in studies focusing on stereochemistry and reaction mechanisms.

Its versatility makes it an important compound in both academic and industrial settings .

Interaction studies involving (S)-(+)-2-Methylbutyl methanesulfonate focus on its reactivity with other chemical species. These studies help understand:

  • Reactivity Profiles: How this compound interacts with nucleophiles and electrophiles.
  • Biological Interactions: Potential interactions with enzymes or receptors that could inform its biological activity.

Such studies are crucial for predicting behavior in biological systems and improving synthetic methodologies .

Several compounds share structural features or functional groups with (S)-(+)-2-Methylbutyl methanesulfonate. Here are some similar compounds:

Compound NameMolecular FormulaNotable Features
2-Methylbutyl methanesulfonateC₆H₁₄O₃SRacemic mixture without stereochemistry
Ethyl methanesulfonateC₄H₁₀O₃SShorter carbon chain
Propyl methanesulfonateC₅H₁₂O₃SSimilar functional group but longer carbon chain

Uniqueness of (S)-(+)-2-Methylbutyl Methanesulfonate

The uniqueness of (S)-(+)-2-Methylbutyl methanesulfonate lies in its specific stereochemistry, which can significantly influence its reactivity and biological interactions compared to its non-chiral counterparts. This chiral property allows it to participate in asymmetric synthesis more effectively than other similar compounds that lack such specificity .

XLogP3

1.3

Wikipedia

(2S)-2-Methylbutyl methanesulfonate

Dates

Modify: 2023-09-13

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